molecular formula C10H14N2O B1334390 2-(Piperidin-3-yloxy)pyridine CAS No. 862718-70-5

2-(Piperidin-3-yloxy)pyridine

Cat. No.: B1334390
CAS No.: 862718-70-5
M. Wt: 178.23 g/mol
InChI Key: SVZFUIWKOIHVGL-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yloxy)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. The compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and piperidine moieties in its structure allows for diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

2-(Piperidin-3-yloxy)pyridine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . The primary targets of these compounds are various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

The mode of action of piperidine derivatives involves the regulation of several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These compounds lead to the inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound involve the regulation of several signaling pathways. For instance, piperidine derivatives have been found to regulate the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways . These pathways are crucial for the establishment and progression of cancers, and their regulation can lead to the inhibition of cell migration and cell cycle arrest .

Pharmacokinetics

Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of the action of this compound involves the inhibition of cell migration and cell cycle arrest, which can inhibit the survivability of cancer cells . For instance, piperidine derivatives have been found to reduce the level of Bcl-2 and increase the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-yloxy)pyridine typically involves the nucleophilic substitution reaction of 2-chloropyridine with 3-hydroxypiperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Comparison with Similar Compounds

  • 2-(Piperidin-4-yloxy)pyridine
  • 2-(Piperidin-2-yloxy)pyridine
  • 2-(Morpholin-4-yloxy)pyridine

Comparison: 2-(Piperidin-3-yloxy)pyridine is unique due to the position of the piperidine ring, which influences its chemical reactivity and biological activity. Compared to 2-(Piperidin-4-yloxy)pyridine and 2-(Piperidin-2-yloxy)pyridine, the 3-position substitution offers distinct steric and electronic properties that can affect its interaction with molecular targets .

Properties

IUPAC Name

2-piperidin-3-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZFUIWKOIHVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396937
Record name 2-(Piperidin-3-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862718-70-5
Record name 2-(3-Piperidinyloxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862718-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Piperidin-3-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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